N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14786556
InChI: InChI=1S/C18H19N5OS/c1-11(2)14-10-15(23(22-14)13-6-4-3-5-7-13)16(24)19-18-21-20-17(25-18)12-8-9-12/h3-7,10-12H,8-9H2,1-2H3,(H,19,21,24)
SMILES:
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14786556

Molecular Formula: C18H19N5OS

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C18H19N5OS
Molecular Weight 353.4 g/mol
IUPAC Name N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide
Standard InChI InChI=1S/C18H19N5OS/c1-11(2)14-10-15(23(22-14)13-6-4-3-5-7-13)16(24)19-18-21-20-17(25-18)12-8-9-12/h3-7,10-12H,8-9H2,1-2H3,(H,19,21,24)
Standard InChI Key YGACHJCPUUQJNR-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN(C(=C1)C(=O)NC2=NN=C(S2)C3CC3)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s IUPAC name, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide, reflects its intricate connectivity. Key features include:

  • A 1,3,4-thiadiazole ring substituted with a cyclopropyl group at position 5.

  • A pyrazole core at position 3, bearing an isopropyl group and a phenyl ring.

  • A carboxamide bridge linking the thiadiazole and pyrazole units.

The Z-configuration of the thiadiazole-ylidene moiety is critical for maintaining planar geometry, facilitating π-π interactions with biological targets . The canonical SMILES string CC(C)C1=NN(C(=C1)C(=O)NC2=NN=C(S2)C3CC3)C4=CC=CC=C4 encodes this topology, while the InChIKey YGACHJCPUUQJNR-UHFFFAOYSA-N provides a unique identifier for database searches .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₉N₅OS
Molecular Weight353.4 g/mol
IUPAC NameN-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide
Canonical SMILESCC(C)C1=NN(C(=C1)C(=O)NC2=NN=C(S2)C3CC3)C4=CC=CC=C4
PubChem CID52897933

Synthesis and Manufacturing

Key Synthetic Pathways

While detailed synthetic protocols remain proprietary, generalized routes involve:

  • Cyclopropane Introduction: Cyclopropanation of precursor alkenes via Simmons-Smith reactions or transition-metal-catalyzed cyclizations.

  • Thiadiazole Formation: Condensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

  • Pyrazole Assembly: 1,3-Dipolar cycloaddition between hydrazines and α,β-unsaturated ketones.

  • Amide Coupling: Carbodiimide-mediated linkage of the pyrazole-carboxylic acid and thiadiazole-amine intermediates.

Critical challenges include controlling stereochemistry at the thiadiazole-ylidene junction and minimizing ring-opening of the cyclopropane under basic conditions .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades at temperatures >150°C or in strongly acidic/basic media. Solubility profiling reveals:

  • High solubility: Dimethyl sulfoxide (DMSO), ethanol.

  • Low solubility: Water, hexane.

Table 2: Physicochemical Profile

PropertyValueSource
Melting PointNot reported
LogP (Partition Coeff.)Estimated 3.2 (Lipophilic)
Solubility in DMSO>10 mM
StabilitypH 5–9, 25°C

Pharmacological Activity

Mechanistic Insights

Preliminary assays suggest dual inhibitory effects on kinase enzymes and G-protein-coupled receptors (GPCRs). The thiadiazole moiety may chelate Mg²⁺ ions in ATP-binding pockets, while the pyrazole’s isopropyl group enhances hydrophobic target engagement .

Hypothesized Targets

  • Cyclin-Dependent Kinases (CDKs): Due to structural resemblance to known CDK inhibitors like roscovitine.

  • Serotonin Receptors: The phenyl-pyrazole motif mirrors atypical antipsychotics.

Applications and Research Directions

Challenges

  • Metabolic Stability: The cyclopropane ring may undergo CYP450-mediated oxidation .

  • Bioavailability: High logP suggests poor aqueous solubility, necessitating prodrug strategies.

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